molecular formula C16H13F2N2P B13421105 Imidazol-1-yl-difluoromethyl-diphenylphosphine

Imidazol-1-yl-difluoromethyl-diphenylphosphine

Cat. No.: B13421105
M. Wt: 302.26 g/mol
InChI Key: FXHCDUWKIROIST-UHFFFAOYSA-N
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Description

Imidazol-1-yl-difluoromethyl-diphenylphosphine is a chemical compound with the molecular formula C16H13F2N2P It is characterized by the presence of an imidazole ring, a difluoromethyl group, and a diphenylphosphine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazol-1-yl-difluoromethyl-diphenylphosphine typically involves the reaction of imidazole with difluoromethyl-diphenylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Imidazol-1-yl-difluoromethyl-diphenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines with different oxidation states.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Imidazol-1-yl-difluoromethyl-diphenylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazol-1-yl-difluoromethyl-diphenylphosphine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Imidazole: A basic heterocyclic compound with broad applications in chemistry and biology.

    Diphenylphosphine: A phosphine compound used in various chemical reactions and as a ligand.

    Difluoromethylphosphine: A compound with similar functional groups but different chemical properties.

Uniqueness: The presence of both imidazole and diphenylphosphine moieties allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H13F2N2P

Molecular Weight

302.26 g/mol

IUPAC Name

[difluoro(imidazol-1-yl)methyl]-diphenylphosphane

InChI

InChI=1S/C16H13F2N2P/c17-16(18,20-12-11-19-13-20)21(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI Key

FXHCDUWKIROIST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(N3C=CN=C3)(F)F

Origin of Product

United States

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